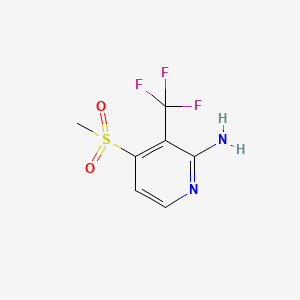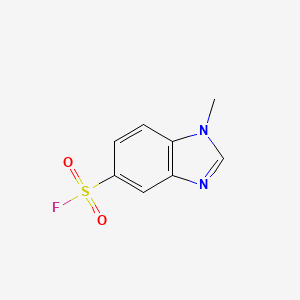
1-methyl-1H-1,3-benzodiazole-5-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,3-benzodiazole with sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfonyl fluoride compound .
Industrial Production Methods
Industrial production of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamide derivatives when reacted with amines or sulfonate esters when reacted with alcohols.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.
Scientific Research Applications
1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-1,3-benzodiazole-2-sulfonyl fluoride
- 1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride
Comparison
1-methyl-1H-1,3-benzodiazole-5-sulfonyl fluoride is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various molecular targets .
Properties
Molecular Formula |
C8H7FN2O2S |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1-methylbenzimidazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C8H7FN2O2S/c1-11-5-10-7-4-6(14(9,12)13)2-3-8(7)11/h2-5H,1H3 |
InChI Key |
UECGZHUVMKAUAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


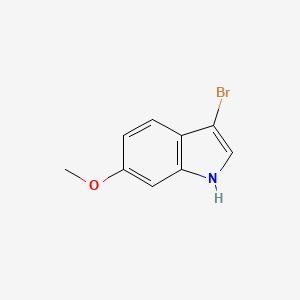
![2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13633890.png)
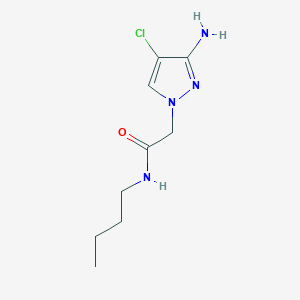
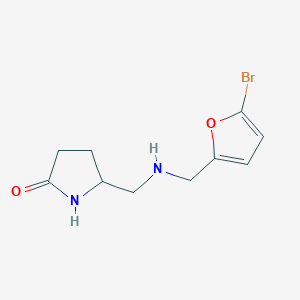

![N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine](/img/structure/B13633912.png)
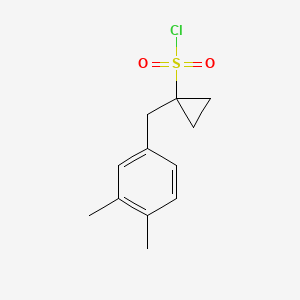
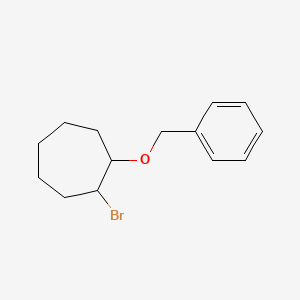
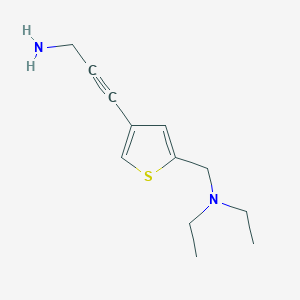

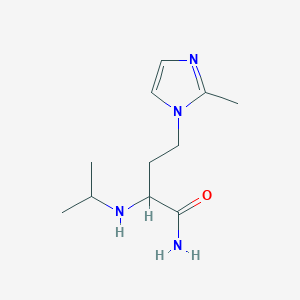

![2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13633937.png)
